molecular formula C22H19FN2O3S B2579750 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-fluorobenzamide CAS No. 941961-06-4

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-fluorobenzamide

Cat. No.: B2579750
CAS No.: 941961-06-4
M. Wt: 410.46
InChI Key: NJDIDNOSSLYNRA-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-fluorobenzamide is a synthetic organic compound that belongs to the class of benzenesulfonyl derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzenesulfonyl group attached to a tetrahydroquinoline ring and a fluorobenzamide moiety, makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. One common method involves the cyclization of an appropriate precursor, such as an aniline derivative, under acidic conditions to form the tetrahydroquinoline ring. The benzenesulfonyl group is then introduced through a sulfonylation reaction using benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine. Finally, the fluorobenzamide moiety is attached via an amide coupling reaction using 2-fluorobenzoic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of automated systems for precise control of reaction conditions. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the benzamide moiety can be substituted with other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the tetrahydroquinoline ring yields quinoline derivatives, while hydrolysis of the amide bond produces the corresponding carboxylic acid and amine.

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-fluorobenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as carbonic anhydrase IX (CA IX), which is overexpressed in certain cancer cells . The inhibition of CA IX disrupts the pH regulation in cancer cells, leading to cell death. Additionally, the compound can generate reactive oxygen species (ROS) that cause oxidative stress and damage to bacterial cells, contributing to its antimicrobial activity .

Comparison with Similar Compounds

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-fluorobenzamide can be compared with other benzenesulfonyl derivatives and tetrahydroquinoline compounds. Some similar compounds include:

The uniqueness of this compound lies in its fluorobenzamide moiety, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and binding affinity to biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3S/c23-20-11-5-4-10-19(20)22(26)24-17-12-13-21-16(15-17)7-6-14-25(21)29(27,28)18-8-2-1-3-9-18/h1-5,8-13,15H,6-7,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDIDNOSSLYNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3F)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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